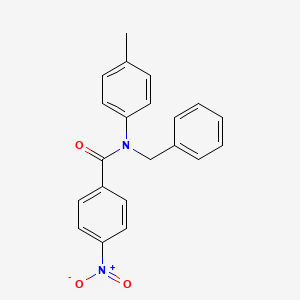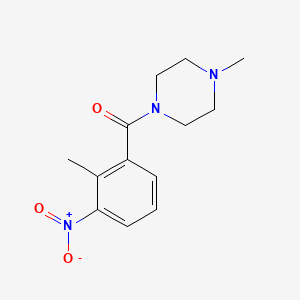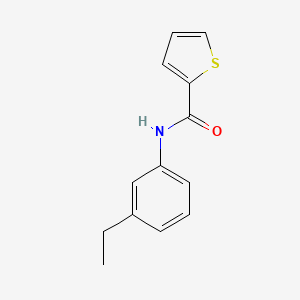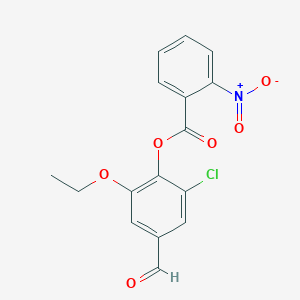
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as EPPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EPPO has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In animal studies, this compound has been shown to improve cognitive function and reduce neuronal cell death in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential. Some potential future directions for this compound research include:
1. Investigating the effects of this compound on other signaling pathways and enzymes involved in inflammation and oxidative stress.
2. Studying the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Examining the pharmacokinetics and pharmacodynamics of this compound to better understand its safety and efficacy in humans.
4. Developing novel formulations of this compound to improve its solubility and bioavailability.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand its therapeutic potential and develop novel treatments for various diseases.
Métodos De Síntesis
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can be synthesized through a multi-step process involving the reaction of 4-ethylbenzaldehyde with pyrrole and subsequent oxidation and oximation reactions. The resulting compound can be purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been studied extensively in various scientific fields, including pharmacology, biochemistry, and neurology. In pharmacology, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage. In neurology, this compound has been found to have neuroprotective effects by preventing neuronal cell death and improving cognitive function.
Propiedades
IUPAC Name |
N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-4-13-5-7-15(8-6-13)17-11(2)9-14(10-16-18)12(17)3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVZJITFCIQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)

![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)


![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)



